2-Chloro-4-fluoropyridin-3-ol 2-Chloro-4-fluoropyridin-3-ol
Brand Name: Vulcanchem
CAS No.: 1227577-96-9
VCID: VC4613695
InChI: InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H
SMILES: C1=CN=C(C(=C1F)O)Cl
Molecular Formula: C5H3ClFNO
Molecular Weight: 147.53

2-Chloro-4-fluoropyridin-3-ol

CAS No.: 1227577-96-9

Cat. No.: VC4613695

Molecular Formula: C5H3ClFNO

Molecular Weight: 147.53

* For research use only. Not for human or veterinary use.

2-Chloro-4-fluoropyridin-3-ol - 1227577-96-9

Specification

CAS No. 1227577-96-9
Molecular Formula C5H3ClFNO
Molecular Weight 147.53
IUPAC Name 2-chloro-4-fluoropyridin-3-ol
Standard InChI InChI=1S/C5H3ClFNO/c6-5-4(9)3(7)1-2-8-5/h1-2,9H
Standard InChI Key QVGIUOWWUSXAMF-UHFFFAOYSA-N
SMILES C1=CN=C(C(=C1F)O)Cl

Introduction

Structural and Chemical Properties

Molecular Architecture

2-Chloro-4-fluoropyridin-3-ol features a pyridine ring substituted with chlorine (C2), fluorine (C4), and hydroxyl (C3) groups. The planar aromatic system facilitates electronic interactions, making it reactive in nucleophilic substitution reactions. The InChIKey QVGIUOWWUSXAMF-UHFFFAOYSA-N and SMILES notation C1=CN=C(C(=C1F)O)Cl provide unambiguous structural identifiers .

Table 1: Key Molecular Descriptors

PropertyValueSource
Molecular FormulaC₅H₃ClFNO
Molecular Weight147.53 g/mol
Boiling Point283.1±35.0°C (predicted)
Density1.517±0.06 g/cm³ (predicted)
pKa4.12±0.10

Synthesis and Industrial Production

Synthetic Pathways

While explicit synthetic routes are proprietary, patents suggest halogenation and hydroxylation of pyridine precursors. For example, WO2024079623A1 details its use in multi-step syntheses of tricyclic compounds via nucleophilic aromatic substitution .

Table 2: Supplier Specifications

SupplierPurityPackagingPrice (2021)
Activate Scientific98%1g$351
Crysdot95+%1g$990

Applications in Pharmaceutical Research

Drug Discovery

The compound's halogen and hydroxyl groups enable functionalization for target engagement. Patent WO2024046342A1 identifies it as a precursor in benzobicyclic derivatives targeting metabolic disorders . Similarly, WO2024079623A1 highlights its role in synthesizing tricyclic kinase inhibitors .

Enzyme Inhibition

Structural analogs of 2-chloro-4-fluoropyridin-3-ol demonstrate activity against phosphodiesterases and proteases, suggesting potential in neurodegenerative disease therapeutics .

Recent Advances and Future Directions

Patent Trends

2023–2025 patents emphasize its utility in covalent inhibitors and antibody-drug conjugates (ADCs) . For instance, its incorporation into GLP-1 receptor agonists underscores relevance in diabetes therapeutics .

Research Gaps

While pharmacological data remain limited, in vitro studies suggest low bioavailability due to high polarity. Derivatives with improved lipophilicity are under investigation .

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